

Application Notes and Protocols: 4-Hydrazinylbenzenesulfonamide Hydrochloride as a Versatile Chemical Intermediate

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Compound of Interest

Compound Name: *4-hydrazinylbenzenesulfonamide Hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinylbenzenesulfonamide hydrochloride is a key chemical intermediate widely utilized in the synthesis of various pharmacologically active compounds.^{[1][2][3]} Its structure, featuring a reactive hydrazine group and a sulfonamide moiety, makes it a valuable building block in medicinal chemistry.^{[1][2][3]} This document provides detailed application notes and experimental protocols for the use of **4-hydrazinylbenzenesulfonamide hydrochloride** in the synthesis of prominent drug molecules and other bioactive agents.

Chemical Properties and Handling

Chemical Structure:

- IUPAC Name: 4-hydrazinylbenzenesulfonamide;hydrochloride
- Molecular Formula: C₆H₁₀ClN₃O₂S
- Molecular Weight: 223.68 g/mol
- Appearance: White to light yellow crystalline powder^{[4][5]}

- Solubility: Soluble in water[2][4]

Storage and Handling:

4-Hydrazinylbenzenesulfonamide hydrochloride is stable under normal conditions.[6] It should be stored in a well-sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[5] It is hygroscopic and should be protected from moisture.[5] Incompatible materials include bases.[6]

Application 1: Synthesis of Celecoxib (A COX-2 Inhibitor)

4-Hydrazinylbenzenesulfonamide hydrochloride is a crucial precursor in the industrial synthesis of Celecoxib, a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][3][5] The synthesis involves the condensation of **4-hydrazinylbenzenesulfonamide hydrochloride** with a β -diketone, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.

Experimental Protocols

Protocol 1: Synthesis of Celecoxib in Methanol

This protocol details the synthesis of Celecoxib via the condensation reaction in methanol.

Materials:

- **4-Hydrazinylbenzenesulfonamide hydrochloride**
- 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione
- Methanol
- Ethyl acetate
- Water
- Activated carbon

Procedure:

- In a reaction flask, combine **4-hydrazinylbenzenesulfonamide hydrochloride** (42.2 g) and 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (40 g) in methanol (860 ml).
- Heat the mixture to 65°C and stir for 10 hours.
- Cool the reaction mixture to 25-30°C and completely remove the solvent under vacuum.
- To the residue, add ethyl acetate (332 ml) and water (80 ml) and stir for 10 minutes.
- Separate the layers and extract the aqueous layer with ethyl acetate (2 x 52 ml).
- Combine the organic layers and wash with water (2 x 80 ml).
- Treat the combined organic layer with activated carbon at 60°C.
- Filter the hot solution and then cool to 10-15°C and stir for one hour.
- Filter the separated solid, wash with toluene, and dry at 75°C for 6 hours to yield Celecoxib.

Protocol 2: Synthesis of Celecoxib in a Biphasic System

This protocol describes the synthesis of Celecoxib in an ethyl acetate and water mixture.

Materials:

- **4-Hydrazinylbenzenesulfonamide hydrochloride**
- 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione
- Ethyl acetate
- Water

Procedure:

- Combine **4-hydrazinylbenzenesulfonamide hydrochloride** (10.5 g), 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (10.5 g), ethyl acetate (50 ml), and water (50 ml) in a

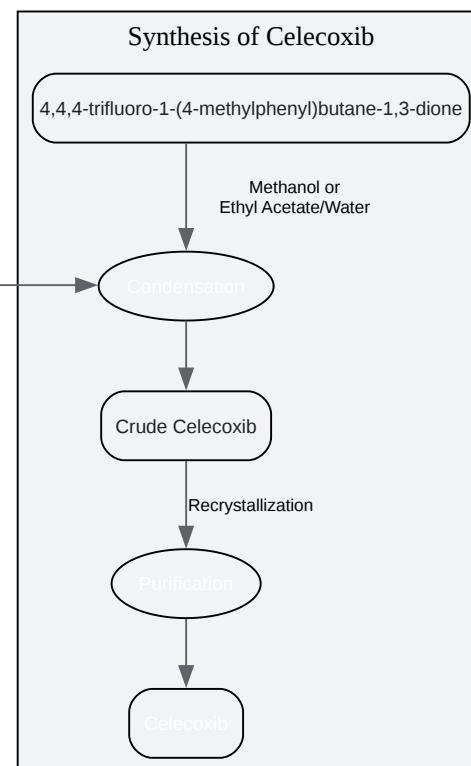
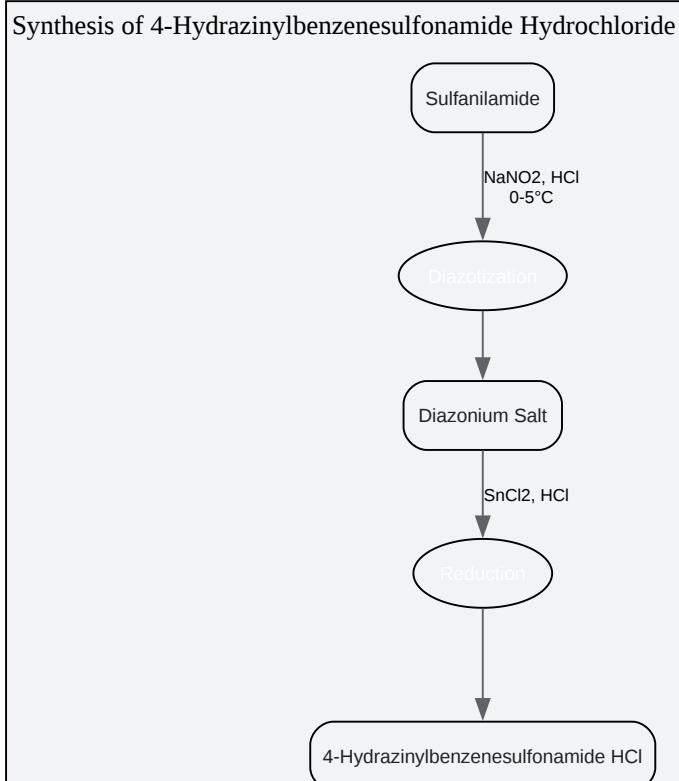
reaction vessel.

- Heat the mixture to 75-80°C and stir for 5 hours.
- Cool the reaction mixture to 0-5°C and stir for 1 hour.
- Filter the separated solid, wash with water (150 ml), and dry to obtain Celecoxib.

Quantitative Data Summary

Parameter	Protocol 1 (Methanol)	Protocol 2 (Biphasic)
Starting Materials	42.2 g 4-hydrazinylbenzenesulfonamide HCl, 40 g β -diketone	10.5 g 4-hydrazinylbenzenesulfonamide HCl, 10.5 g β -diketone
Solvent	Methanol	Ethyl acetate / Water
Reaction Temperature	65°C	75-80°C
Reaction Time	10 hours	5 hours
Yield	22.3 g	27 g
Purity (by HPLC)	99.97%	Not specified

Synthetic Workflow

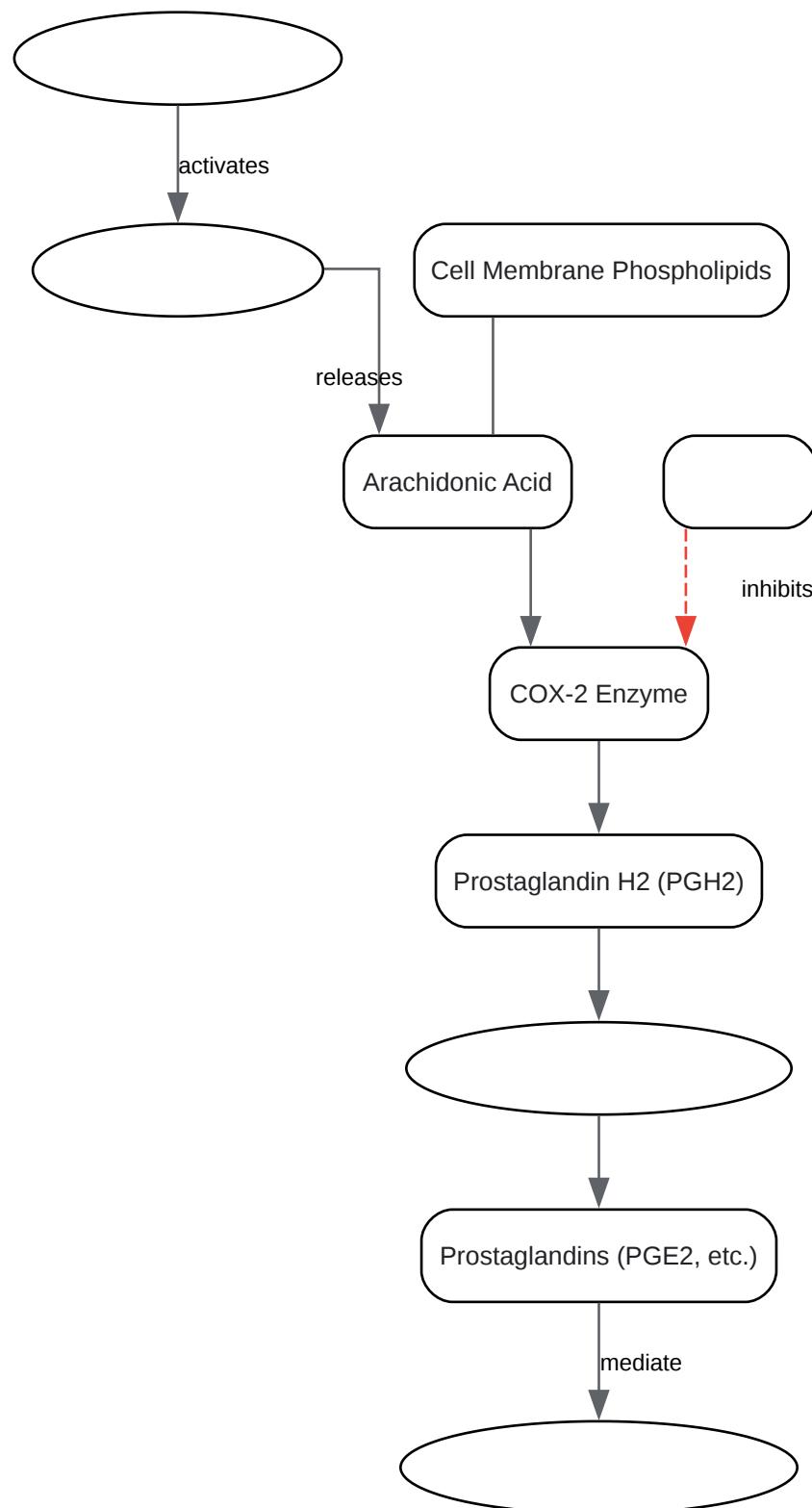


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Caption: Synthetic pathway for Celecoxib.

Mechanism of Action: COX-2 Signaling Pathway

Celecoxib selectively inhibits the COX-2 enzyme, which is a key player in the inflammatory cascade. The following diagram illustrates the COX-2 signaling pathway and the point of inhibition by Celecoxib.



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Caption: COX-2 signaling pathway and Celecoxib inhibition.

Application 2: Synthesis of Pyrazole-Based Carbonic Anhydrase Inhibitors

Derivatives of **4-hydrazinylbenzenesulfonamide hydrochloride** are also potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. The synthesis typically involves the condensation of **4-hydrazinylbenzenesulfonamide hydrochloride** with chalcones (α,β -unsaturated ketones).

Experimental Protocol

General Procedure for the Synthesis of Pyrazole-based Benzene Sulfonamides:

Materials:

- Substituted Chalcone
- **4-Hydrazinylbenzenesulfonamide hydrochloride**
- Glacial Acetic Acid

Procedure:

- Dissolve the chalcone (0.9 mM) and **4-hydrazinylbenzenesulfonamide hydrochloride** (4 mM) in glacial acetic acid (20 mL) in a round-bottom flask.
- Reflux the reaction mixture for 72 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture over 8-10 mL of ice-cold distilled water.
- Filter the resulting precipitate and dry it.
- Purify the crude product by column chromatography.

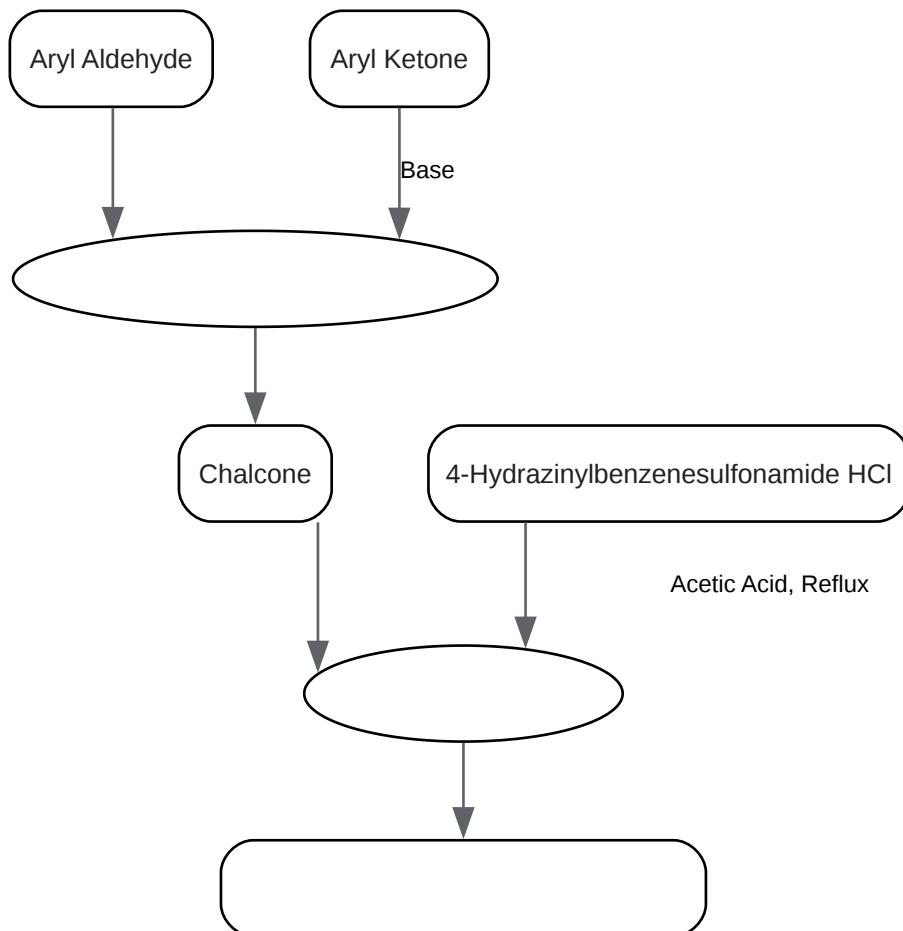
Quantitative Data Summary of Biological Activity

The synthesized pyrazole-based benzene sulfonamides exhibit inhibitory activity against various human carbonic anhydrase (hCA) isoforms.

Compound	hCA II (IC ₅₀ μ M)	hCA IX (IC ₅₀ μ M)	hCA XII (IC ₅₀ μ M)
4j	0.39 ± 0.05	0.15 ± 0.07	0.28 ± 0.05
4e	0.75 ± 0.13	-	-
Acetazolamide (Standard)	-	-	-

Data sourced from a study on pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX, and XII.

Synthetic Workflow



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Caption: Synthesis of pyrazole-based inhibitors.

Conclusion

4-Hydrazinylbenzenesulfonamide hydrochloride is a versatile and indispensable intermediate in the synthesis of a wide range of biologically active molecules. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in the synthesis of COX-2 inhibitors like Celecoxib and novel carbonic anhydrase inhibitors. Its straightforward reactivity and the established synthetic routes make it an attractive starting material for the exploration of new chemical entities with therapeutic potential.

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